molecular formula C12H12N2O B13648108 (5-Phenoxypyridin-2-yl)methanamine

(5-Phenoxypyridin-2-yl)methanamine

Cat. No.: B13648108
M. Wt: 200.24 g/mol
InChI Key: SFIJHGCZHCQARU-UHFFFAOYSA-N
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Description

. This compound is characterized by a phenoxy group attached to a pyridine ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Phenoxypyridin-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a phenoxy-substituted aldehyde under acidic conditions to form the corresponding imine, which is then reduced to the desired amine using a borohydride reducing agent . Another method involves the Gabriel synthesis, where phthalimide is treated with a base and an alkyl halide, followed by the liberation of the resulting amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Phenoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reduction of the imine intermediate to the amine using borohydride reducing agents.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Borohydride reducing agents are used for the reduction of imines to amines.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

(5-Phenoxypyridin-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalysis.

    Biology: Investigated for its potential biological activities, including anti-fibrotic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Phenoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanones: These compounds share a similar pyridine core but differ in the functional groups attached to the methanamine moiety.

    Phenoxy-substituted pyridines: These compounds have a phenoxy group attached to the pyridine ring but may have different substituents on the methanamine group.

Uniqueness

(5-Phenoxypyridin-2-yl)methanamine is unique due to its specific combination of a phenoxy group and a pyridine ring connected to a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(5-phenoxypyridin-2-yl)methanamine

InChI

InChI=1S/C12H12N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2

InChI Key

SFIJHGCZHCQARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)CN

Origin of Product

United States

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